H-D-Asp(OBzl)-OBzl.HCl
Description
H-D-Asp(OBzl)-OBzl.HCl (CAS: Not explicitly provided; molecular formula: C₁₈H₁₉NO₄·HCl, molecular weight: 349.8) is a protected aspartic acid derivative widely used in peptide synthesis and pharmaceutical intermediates. The compound features dual benzyl ester (OBzl) groups protecting the α- and β-carboxylic acid moieties of D-aspartic acid, along with a hydrochloride salt . It is commercially available as a high-purity reagent (>98%) for research purposes, with applications in synthesizing bioactive molecules such as camptothecin analogs (e.g., SN-38 derivatives) .
The benzyl ester groups enhance solubility in organic solvents (e.g., DCM, THF) and prevent undesired side reactions during peptide coupling. Deprotection typically involves catalytic hydrogenation (Pd/C) to yield free carboxylic acids .
Structure
3D Structure of Parent
Properties
IUPAC Name |
dibenzyl (2R)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZEWOOBCRRAP-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Reaction
The esterification generally proceeds by reacting D-aspartic acid with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid or thionyl chloride, which acts as a dehydrating agent. This reaction is typically performed under reflux to ensure complete conversion.
| Parameter | Typical Conditions |
|---|---|
| Reactants | D-Aspartic acid, benzyl alcohol |
| Catalyst/Activator | Hydrochloric acid or thionyl chloride |
| Solvent | Anhydrous tetrahydrofuran (THF) or similar |
| Temperature | Ambient to reflux (25–80°C) |
| Reaction Time | 12–24 hours |
| Atmosphere | Inert (nitrogen or argon) to prevent moisture |
Use of Carbodiimide-Mediated Coupling
An alternative synthetic route involves carbodiimide coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DCC (dicyclohexylcarbodiimide) in the presence of benzyl alcohol and base (e.g., DIEA) to form the benzyl ester selectively.
| Step | Description |
|---|---|
| 1 | Activation of carboxyl groups by carbodiimide |
| 2 | Nucleophilic attack by benzyl alcohol |
| 3 | Formation of benzyl ester bonds |
| 4 | Work-up and purification |
Conversion to Hydrochloride Salt
After esterification, the compound is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to yield the hydrochloride salt, improving compound stability and solubility for subsequent applications.
Purification is commonly achieved through recrystallization from solvents such as tetrahydrofuran/ethyl acetate mixtures, followed by washing with ether to remove impurities. Chromatographic techniques (e.g., silica gel column chromatography) may also be employed.
Characterization methods include:
- Melting point determination (typically 146–150°C).
- Thin-layer chromatography (TLC) with Rf values around 0.84 for purity assessment.
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis for stoichiometric confirmation.
- Optical rotation measurements to confirm enantiomeric purity ([α] = -96.5° in DMF).
A representative synthesis reported by Baldwin, North, and Flinn (Tetrahedron, 1988) describes the reaction of D-aspartic acid with benzyl alcohol and triethylamine in tetrahydrofuran at ambient temperature for 18 hours, yielding H-D-Asp(OBzl)-OBzl.HCl with yields up to 93%.
For experimental use, stock solutions of this compound are prepared by dissolving precise amounts of the compound in solvents such as dimethyl sulfoxide (DMSO). The following table illustrates typical volumes required for preparing stock solutions at various molarities:
| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 mg | 2.8588 | 0.5718 | 0.2859 |
| 5 mg | 14.2939 | 2.8588 | 1.4294 |
| 10 mg | 28.5878 | 5.7176 | 2.8588 |
Note: Volumes correspond to the solvent volume needed to achieve the desired molarity.
- The benzyl ester groups are stable under mild basic conditions but labile under strong acidic conditions such as trifluoroacetic acid (TFA) cleavage used in SPPS.
- Stability assays under various pH conditions are recommended to optimize peptide assembly protocols.
- Analytical methods such as HPLC and NMR must be validated using spiked recovery and cross-validation techniques to ensure accurate quantification and purity assessment.
| Aspect | Details |
|---|---|
| Starting Material | D-Aspartic acid |
| Protecting Group | Benzyl ester (OBzl) |
| Catalyst/Activator | Hydrochloric acid, thionyl chloride, or carbodiimides |
| Solvent | Anhydrous THF, benzyl alcohol |
| Reaction Temperature | Ambient to reflux (25–80°C) |
| Reaction Time | 12–24 hours |
| Purification Method | Recrystallization, chromatography |
| Yield | 63–96% (depending on conditions) |
| Characterization | NMR, MS, TLC, melting point, optical rotation |
| Stability | Stable under mild base, labile under strong acid |
- The choice of dehydrating agent and solvent purity significantly affects yield and product purity.
- Anhydrous conditions are critical to prevent hydrolysis of benzyl esters.
- The hydrochloride salt form facilitates handling and storage.
- The compound serves as a versatile intermediate in peptide synthesis, enabling selective deprotection strategies.
Chemical Reactions Analysis
Types of Reactions
H-D-Asp(OBzl)-OBzl.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The benzyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
H-D-Asp(OBzl)-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Asp(OBzl)-OBzl.HCl involves its interaction with specific molecular targets. The benzyl ester groups facilitate the compound’s incorporation into larger molecules, where it can influence the overall structure and function. The pathways involved include esterification and hydrolysis reactions, which are crucial for the compound’s activity in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences
Protection Strategy :
- This compound employs dual OBzl groups, ideal for stepwise deprotection in complex syntheses. In contrast, H-Lys(Z)-OBzl·HCl uses a benzyloxycarbonyl (Z) group for lysine’s ε-amine, enabling orthogonal protection .
- Tosylate salts (e.g., H-D-Asp(OBzl)-OBzl.TosOH) improve crystallinity and stability but increase molecular weight, impacting solubility in polar solvents .
Synthetic Utility :
- This compound is pivotal in synthesizing SN-38 conjugates (e.g., 10-OCO-(D-Asp-OH)-SN-38), achieving yields up to 86.8% via Pd/C hydrogenation .
- Asp(OBzl) derivatives with orthogonal protection (e.g., H-Asp(OBzl)-NH₂.HCl) are niche reagents for constrained peptide architectures but suffer from lower yields due to side reactions .
Stability and Reactivity :
Physicochemical Properties
Biological Activity
H-D-Asp(OBzl)-OBzl.HCl, also known as D-Aspartic acid dibenzyl ester hydrochloride, is a derivative of D-aspartic acid characterized by the presence of two benzyl ester groups. This compound plays a significant role in peptide synthesis and serves as a versatile building block for constructing more complex molecules. Its unique chemical structure enhances its reactivity and utility in various chemical and biological applications, making it particularly valuable in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is . The dual benzyl ester protection not only stabilizes the compound during synthesis but also enhances its reactivity compared to other derivatives. This feature allows for better control over the reactivity of the amino acid during synthetic processes, making it particularly valuable in pharmaceutical applications.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C15H18ClN1O4 | Dual benzyl ester protection enhancing stability |
| H-L-Aspartic Acid | C4H7NO4 | Natural amino acid, not protected |
| H-D-Asp(OBzl)-OH | C11H13NO4 | Single benzyl ester protection |
| H-Asp(OBzl)-OtBu.HCl | C16H20ClN3O4 | Contains tert-butyl group instead of another benzyl |
Biological Functions
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Aspartic acid derivatives are known to exhibit various biological functions, including:
- Neurotransmission : D-aspartic acid has been implicated in neurotransmission processes and may play a role in modulating synaptic plasticity.
- Hormonal Regulation : It has been suggested that D-aspartic acid influences the secretion of hormones such as testosterone, which can have implications for reproductive health.
- Cell Signaling : The compound may participate in cellular signaling pathways, affecting various physiological processes.
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzyl ester groups facilitate the compound’s incorporation into larger molecules, where it can influence overall structure and function. The pathways involved include:
- Esterification Reactions : The compound's benzyl esters can undergo hydrolysis to release free D-aspartic acid, which can then interact with biological receptors.
- Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various biological targets, elucidating its potential therapeutic effects.
Research Findings and Case Studies
- Peptide Synthesis Studies : Research has demonstrated that incorporating this compound into peptide sequences can significantly alter their structural properties and biological activities. For example, studies have shown that peptides synthesized with D-aspartic acid residues exhibit enhanced stability and bioactivity compared to their L-aspartic acid counterparts.
- Hormonal Studies : A study examining the effects of D-aspartic acid on testosterone levels found that supplementation led to increased testosterone production in male subjects. This finding suggests potential applications for this compound in developing treatments for hormonal imbalances.
- Neuropharmacological Research : Investigations into the neuropharmacological effects of D-aspartic acid derivatives indicate that they may enhance cognitive function by modulating glutamatergic signaling pathways. This opens avenues for research into neuroprotective agents derived from compounds like this compound.
Q & A
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches and literature values?
- Methodological Answer : Confirm solvent and calibration standards match literature conditions (e.g., DMSO-d6 vs. CDCl₃). If discrepancies persist, perform X-ray crystallography for absolute configuration verification or compare with independently synthesized standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
